molecular formula C15H19NO B2983169 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 36391-94-3

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B2983169
CAS RN: 36391-94-3
M. Wt: 229.323
InChI Key: SLZQDGLKXBERKJ-XGNXJENSSA-N
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Description

“8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the CAS Number: 36391-94-3 . It has a molecular weight of 229.32 and its IUPAC name is (1R,5S)-8-((S)-1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one . The compound is typically in the form of a yellow to brown solid .


Synthesis Analysis

The synthesis of this compound and similar structures has been a topic of research due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C15H19NO . The InChI code is 1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 . The compound has a complexity of 267 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.32 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass is 229.146664230 g/mol and the monoisotopic mass is 229.146664230 g/mol . The topological polar surface area is 20.3 Ų .

Scientific Research Applications

Iodolactamization and Cyclization Techniques

The process of iodolactamization has been utilized to synthesize intermediate compounds like 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, which shares a close structural relationship with the target compound. This technique is pivotal in heterocyclic annulation, acylation, and various stereoselective reactions, providing a foundation for synthesizing complex molecular architectures (Knapp & Gibson, 2003).

Enantioselective Synthesis and Biological Applications

The enantioselective synthesis of related azabicyclo[3.2.1]octane scaffolds, such as in the preparation of all stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids, demonstrates the compound's versatility in medicinal chemistry. These scaffolds have been evaluated for biological activity, particularly targeting the GABA receptor, highlighting the compound's potential in drug discovery and development (Gelmi et al., 2007).

Stereoselective and Diastereoselective Synthesis

The stereoselective and diastereoselective synthesis methods have been extensively studied to construct optically active perhydrofuro[2,3-b]furan derivatives and related structures. These synthetic methodologies are critical for accessing a wide array of biologically active compounds and exploring the structural diversity of the azabicyclo[3.2.1]octane core (Uchiyama et al., 2001).

Catalysis and Oxidation Processes

Research has also delved into the optimal frameworks for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, with compounds like 8-azabicyclo[3.2.1]octan-8-ol being instrumental in the efficient oxidation of secondary alcohols. This catalytic activity underscores the compound's utility in organic synthesis and its role in facilitating environmentally friendly oxidation processes (Toda et al., 2023).

properties

IUPAC Name

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZQDGLKXBERKJ-XGNXJENSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one

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